molecular formula C9H9ClO B131547 3-(2-Chlorophenyl)propanal CAS No. 157433-36-8

3-(2-Chlorophenyl)propanal

Cat. No. B131547
M. Wt: 168.62 g/mol
InChI Key: GCADRZXDZQALMW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)propanal is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 . The compound is used for research and development and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The InChI code for 3-(2-Chlorophenyl)propanal is 1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

  • Research on similar chlorophenyl compounds involves studying their molecular structure and spectroscopic properties. For instance, (Sivakumar et al., 2021) analyzed the molecular structure and spectroscopic characteristics of a related compound, offering insights into its stability and charge distribution Sivakumar et al., 2021.

Antimicrobial and Antifungal Activities

  • Some chlorophenyl derivatives exhibit antimicrobial and antifungal activities. For example, a study by (Viji et al., 2020) found that a related compound demonstrated antibacterial and antifungal effects Viji et al., 2020.

Nonlinear Optical Properties

  • Chlorophenyl compounds can have interesting nonlinear optical properties. A study by (Mary et al., 2014) explored the nonlinear optical properties of a related chlorophenyl compound, indicating potential applications in optical technologies Mary et al., 2014.

Biological Activity and Molecular Docking

  • Some chlorophenyl compounds are investigated for their biological activities using molecular docking techniques. Research by (Jayasudha et al., 2020) explored the binding ability of a related compound with various proteins, indicating its potential biological activities Jayasudha et al., 2020.

Luminescent Properties in Complexes

  • Chlorophenyl compounds can contribute to the luminescent properties of complexes. A study by (Kunpen, 2015) demonstrated how a related compound influences the luminescent properties of europium ions Kunpen, 2015.

Chemical Reactivity and Electronic Properties

  • The chemical reactivity and electronic properties of chlorophenyl compounds are a focus of research, as seen in a study by (Adole et al., 2020), which investigated the electronic and reactive nature of a similar compound Adole et al., 2020.

Potential in Drug Development

  • Some chlorophenyl derivatives are explored for their potential in drug development, such as the discovery of a nonpeptide agonist of the GPR14/urotensin-II receptor by (Croston et al., 2002) Croston et al., 2002.

Safety And Hazards

The safety data sheet for a related compound, 3-(3-Chlorophenyl)propionaldehyde, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-(2-chlorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCADRZXDZQALMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618926
Record name 3-(2-Chlorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)propanal

CAS RN

157433-36-8
Record name 3-(2-Chlorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the procedure of Stage B of Preparation 9, 1 g of the product of Stage B and 2.5 ml of triethylamine, 1.75 ml of dimethyl sulfoxide and 2.8 g of pyridinium sulfotrioxide complex were reacted to obtain after chromatography on silica, eluant: ethyl acetate-hexane (1-9), 425 mg (43%) of the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Synthesis routes and methods II

Procedure details

2-Chloro-iodobenzene (700 mg), allyl alcohol (256 mg, 1.5 eq.), palladium acetate (13 mg, 0.02 eq), sodium bicarbonate (616 mg, 2.5 eq), and tetrabutylammonium chloride (816 mg, 1 eq) were mixed together in anhydrous DMF (12 mL). The mixture was stirred at 30° C. for 24 h, then diluted with water. The crude mixture was extracted into EtOAc 3×, and the organic layer was washed with water twice, then brine, and then dried over sodium sulfate, and concentrated. The residue was purified by chromatography (gradient: 88:12 hexanes:EtOAc to 1:1 hexanes:EtOAc) delivering the product (200 mg, 40% yield). 1H-NMR (300 MHz, CDCl3) δ 9.80 (s, 1H), 7.38-7.30 (m, 1H), 7.28-7.10 (m, 3H), 3.10-3.02 (m, 2H), 2.84-2.68 (m, 2H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
616 mg
Type
reactant
Reaction Step One
Quantity
816 mg
Type
catalyst
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
G Griesgraber, MJ Kramer, RL Elliott… - Journal of medicinal …, 1998 - ACS Publications
A series of 3-descladinosyl-2,3-anhydro-6-O-methylerythromycin A 11,12-cyclic carbazate analogues was prepared and evaluated for antibacterial activity. These 2,3-anhydro …
Number of citations: 26 pubs.acs.org
L De Buyck, R Verhé, N De Kimpe… - Bulletin des Sociétés …, 1980 - Wiley Online Library
A method is described for the synthesis of α,α‐dichloroaldehydes, free from monochloroaldehyde, by chlorination of aldehydes or alcohols in dimethylformamide at 40–90C. Results are …
Number of citations: 44 onlinelibrary.wiley.com
MJ Choi, KH Jung, D Kim, H Lee, HM Zheng, BH Park… - Cancer letters, 2011 - Elsevier
Hepatocellular carcinoma (HCC) is one of the most common malignancies, yet there have been no significant advances in effective therapeutics. In this study, HS-113 was synthesized …
Number of citations: 41 www.sciencedirect.com
MJ Choi, H Lee, JH Lee, KH Jung, D Kim… - Archives of pharmacal …, 2012 - Springer
Hepatocellular carcinoma (HCC) is one of the most common malignancies, yet there have been no significant advances in effective therapeutics. In this study, HS-111 was synthesized …
Number of citations: 8 link.springer.com
M Yus, J Gomis - European Journal of Organic Chemistry, 2002 - Wiley Online Library
The reaction of different functionalised organolithium compounds 2, 5, 8, and 13 [easily prepared by DTBB‐catalysed lithiation of isochromane (1), phthalane (4), 2,3‐dihydrobenzofuran …
SE Denmark, HM Chi - Synthesis, 2017 - thieme-connect.com
Three general routes for the synthesis of (E)-2-alkenyl-tethered anilines have been developed. The first route involves a 3-aza-Cope rearrangement of N-allylic anilines in the presence …
Number of citations: 4 www.thieme-connect.com
YJG Renault, J Diao, BB Cordes, K Leach, D O'Hagan - 2023 - researchsquare.com
Synthetic routes following a sequential MacMillan organocatalytic asymmetric a-fluorination protocol for aldehydes and then reductive amination, has allowed ready access to bioactive …
Number of citations: 2 www.researchsquare.com
KH Jung, MJ Choi, S Hong, H Lee, SW Hong… - Cancer letters, 2012 - Elsevier
The phosphatidylinositol 3-kinase (PI3K) pathway plays a central role in cell proliferation and survival of human cancers. As PI3K is active in many cancer patients, resulting in cancer …
Number of citations: 52 www.sciencedirect.com
X Wang, LJ Li, ZY Wang, H Xu, HX Dai - Iscience, 2022 - cell.com
Transition metal-catalyzed C–C bond cleavage is a powerful tool for the reconstruction of a molecular skeleton. We report herein the multi-carbon homologation of aryl ketones to long-…
Number of citations: 4 www.cell.com
H Huang - 2018 - digitalrepository.unm.edu
Abstract Development of sustainable synthetic technologies for molecular construction is an important but formidably challenging task in modern organic synthesis. Aldehyde synthesis …
Number of citations: 0 digitalrepository.unm.edu

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